3-溴-1H-吲唑-5-羧酸

描述

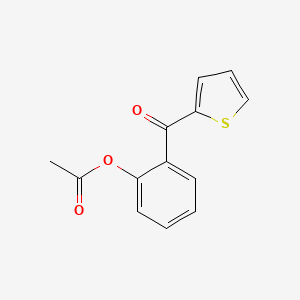

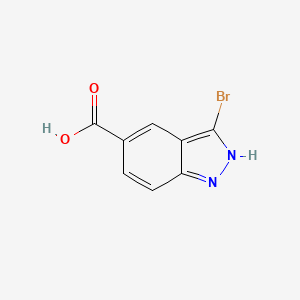

The compound 3-Bromo-1H-indazole-5-carboxylic acid is a halogenated indazole derivative. Indazole derivatives are of significant interest due to their diverse biological activities. Although the provided papers do not directly discuss 3-Bromo-1H-indazole-5-carboxylic acid, they do provide insights into similar compounds which can be used to infer properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of halogenated indazole derivatives typically involves the introduction of a halogen substituent into the indazole ring system. For example, the synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids involves halogenated precursors, which could be adapted for the synthesis of 3-Bromo-1H-indazole-5-carboxylic acid by altering the position of the halogenation and the functional groups involved . The synthesis route for 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which starts from 5-bromoindazole-3-carboxylic acid methylester, suggests a potential starting point for the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure of halogenated indazole derivatives is characterized by the presence of a halogen atom, which can significantly influence the electronic distribution and the overall geometry of the molecule. The crystal structure analysis of similar compounds, such as 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, provides insights into the possible crystal system and space group that 3-Bromo-1H-indazole-5-carboxylic acid might crystallize in, as well as the potential for hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of halogenated indazole derivatives is influenced by the presence of the halogen atom, which can participate in various chemical reactions. The halogen can be a site for nucleophilic substitution reactions, which could be utilized in further chemical modifications of 3-Bromo-1H-indazole-5-carboxylic acid. The papers do not provide specific reactions for 3-Bromo-1H-indazole-5-carboxylic acid, but the described reactivity of similar compounds can be used to predict its behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the molecular structure. The presence of a bromine atom in the compound of interest is likely to increase its molecular weight and influence its lipophilicity, which can affect its solubility in organic solvents. The crystallographic data provided for related compounds can give an indication of the solid-state properties that 3-Bromo-1H-indazole-5-carboxylic acid might exhibit .

科学研究应用

分析化学

在分析化学中,3-溴-1H-吲唑-5-羧酸的衍生物可作为色谱法和质谱法中的标准品或试剂。这有助于在复杂混合物中准确检测和测量物质。

这些应用都证明了3-溴-1H-吲唑-5-羧酸在科学研究中的多功能性和重要性。 它在药物化学和材料科学等领域的构建单元作用突出了其对这些领域发展做出重大贡献的潜力 .

作用机制

Target of Action

Indazole derivatives, which include 3-bromo-1h-indazole-5-carboxylic acid, have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

It is known that indazole derivatives can inhibit, regulate, and/or modulate their targets . This interaction can lead to changes in the cell cycle and DNA damage response, potentially influencing the growth and survival of cells .

Biochemical Pathways

For instance, the inhibition of CHK1 and CHK2 kinases can affect the DNA damage response pathway , leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Indazole derivatives are generally known for their good bioavailability .

Result of Action

The inhibition of chk1, chk2, and sgk kinases by indazole derivatives can lead to cell cycle arrest and apoptosis, potentially exerting anti-cancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of indazole derivatives .

安全和危害

3-Bromo-1H-indazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

未来方向

属性

IUPAC Name |

3-bromo-2H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQMEUDBXGKAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646259 | |

| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-49-3 | |

| Record name | 3-Bromo-1H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。